4-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile
Overview
Description
The compound is an organic molecule with a benzenecarbonitrile core, which is a common structure in many pharmaceuticals and dyes . It also contains a sulfonyl group attached to a chlorophenyl group, which is a common feature in some types of antibiotics and other drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The sulfonyl group, for example, would add polarity to the molecule, and the hydroxypropoxy group could potentially form hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in the synthesis and reactivity studies of various derivatives, such as the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into different derivatives and the formation of tris-sulfonyl derivatives as demonstrated by X-ray analysis (Katritzky et al., 1995).
- Structural analysis of molecules containing similar functional groups, like 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one, has revealed insights into the planarity of the molecule's segments and the inclinations between various planes (Krishnaiah et al., 1995).
Chemical Reactivity and Synthesis Routes
- The compound is also relevant in the studies of the reactivity of similar sulfone and benzo[b]thiophene derivatives. These studies provide insights into the Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles and the functionalization of acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
- The mechanism of reactions like the alkaline fusion of halodiphenyl sulfone and halobenzenesulfinic acids has been studied, which is relevant for understanding the reactivity of compounds containing a sulfone group. The reaction paths and nucleophilic-attacking site preferences provide insights into the chemical behavior of similar compounds (Furukawa & Ōae, 1968).
Applications in Material Science and Environmental Chemistry
- The compound's structural analogs have been used in the synthesis of tertiary amine-functionalized adsorption resins for the removal of environmental pollutants like benzophenone-4 from water. This showcases the compound's relevance in environmental chemistry and material science for pollution remediation (Zhou et al., 2018).
- Similar sulfone compounds have been synthesized for potential applications in proton exchange membranes for fuel cells, highlighting the importance of such compounds in the development of clean energy technologies (Matsumoto et al., 2009).
Mechanism of Action
Target of Action
Similar compounds such as “bis(4-chlorophenyl) sulfone” have been used in various studies
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, including free radical reactions and nucleophilic substitutions . The specific mode of action for this compound would depend on its chemical structure and the nature of its target.
Biochemical Pathways
For instance, some compounds can affect the production of thermoplastics
Future Directions
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonyl-2-hydroxypropoxy]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-13-3-7-16(8-4-13)23(20,21)11-14(19)10-22-15-5-1-12(9-18)2-6-15/h1-8,14,19H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSIWIUHGAEWQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181296 | |
Record name | 4-[3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478079-79-7 | |
Record name | 4-[3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478079-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.